molecular formula C12H12BrNO B2494965 4-(4-BROMO-1H-INDOL-3-YL)BUTAN-2-ONE CAS No. 864683-84-1

4-(4-BROMO-1H-INDOL-3-YL)BUTAN-2-ONE

Cat. No.: B2494965
CAS No.: 864683-84-1
M. Wt: 266.138
InChI Key: NVHRYMDHMHTBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromo-1H-indol-3-yl)butan-2-one is an organic compound with the molecular formula C12H12BrNO. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a bromine atom at the 4-position of the indole ring and a butan-2-one side chain makes this compound unique and of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1H-indol-3-yl)butan-2-one typically involves the bromination of indole derivatives followed by the introduction of the butan-2-one side chain. One common method involves the bromination of 1H-indole at the 4-position using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 4-bromo-1H-indole is then subjected to a Friedel-Crafts acylation reaction with butan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1H-indol-3-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted indole derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

4-(4-Bromo-1H-indol-3-yl)butan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1H-indol-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its binding affinity and selectivity towards biological targets. The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromo-1H-indol-3-yl)butan-2-one is unique due to the specific positioning of the bromine atom and the butan-2-one side chain, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research fields .

Properties

IUPAC Name

4-(4-bromo-1H-indol-3-yl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c1-8(15)5-6-9-7-14-11-4-2-3-10(13)12(9)11/h2-4,7,14H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHRYMDHMHTBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CNC2=C1C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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